Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate typically involves the iodination of a pyrrolidine derivative. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure . Industrial production methods may involve more scalable processes, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, enabling the compound to participate in various chemical transformations. The pathways involved include nucleophilic substitution and oxidative addition, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Similar compounds to Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate include:
2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester: Similar in structure but with a bromine atom instead of iodine.
2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: Contains a chlorine atom, offering different reactivity and properties.
2-Fluoromethyl-pyrrolidine-1-carboxylic acid benzyl ester: Features a fluorine atom, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUASCJHUMQZEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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